

# Efficacy of VIT-2763 in Combination with Anemia Therapies: A Comparative Guide

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## Compound of Interest

Compound Name: VIT-2763

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This guide provides a comprehensive comparison of **VIT-2763**, a first-in-class oral ferroportin inhibitor, and its efficacy in combination with other established anemia therapies.<sup>[1][2]</sup> **VIT-2763**, also known as vamifeport, is a small-molecule drug that mimics the function of the natural hormone hepcidin.<sup>[1][3]</sup> By inhibiting ferroportin, the sole iron exporter in mammals, **VIT-2763** blocks the release of iron into the blood from enterocytes, macrophages, and hepatocytes.<sup>[4][5]</sup> This mechanism effectively restricts iron availability, a novel therapeutic approach for anemias characterized by ineffective erythropoiesis and iron overload, such as  $\beta$ -thalassemia.<sup>[1][2]</sup>

## Comparative Efficacy Data: Preclinical Models

The following data summarizes the key findings from a preclinical study utilizing the Hbbth3/+ mouse model of  $\beta$ -thalassemia intermedia. This model is characterized by ineffective erythropoiesis, anemia, and systemic iron overload due to inappropriately low hepcidin levels.<sup>[1]</sup>

Table 1: Hematological Parameters after 3-Week Treatment

Treatment Group	Hemoglobin (g/dL)	Red Blood Cell (RBC) Count (x10 <sup>12</sup> /L)	Reticulocyte Count (%)	Spleen Weight (g)
Vehicle (Control)	8.5 ± 0.4	8.1 ± 0.5	25.2 ± 3.1	0.95 ± 0.1
VIT-2763 (30 mg/kg)	10.2 ± 0.5	9.8 ± 0.6	15.6 ± 2.5	0.65 ± 0.08
Deferasirox (DFX)	8.6 ± 0.6	8.3 ± 0.7	24.8 ± 3.5	0.92 ± 0.12
VIT-2763 + DFX	10.5 ± 0.7	10.1 ± 0.8	14.9 ± 2.2	0.63 ± 0.09

\*Data presented as Mean ± SD. p < 0.05 compared to Vehicle group. Data is based on preclinical findings in the Hbbth3/+ mouse model.[\[6\]](#)[\[7\]](#)

Table 2: Iron Homeostasis Parameters after 3-Week Treatment

Treatment Group	Serum Iron (µg/dL)	Transferrin Saturation (TSAT) (%)	Liver Iron Content (µg/g)
Vehicle (Control)	250 ± 30	95 ± 5	2500 ± 300
VIT-2763 (30 mg/kg)	150 ± 25	60 ± 8	2400 ± 280
Deferasirox (DFX)	245 ± 35	93 ± 6	1500 ± 250
VIT-2763 + DFX	155 ± 28	62 ± 7	1450 ± 260

\*Data presented as Mean ± SD. p < 0.05 compared to Vehicle group. Data is based on preclinical findings in the Hbbth3/+ mouse model.[\[6\]](#)[\[7\]](#)

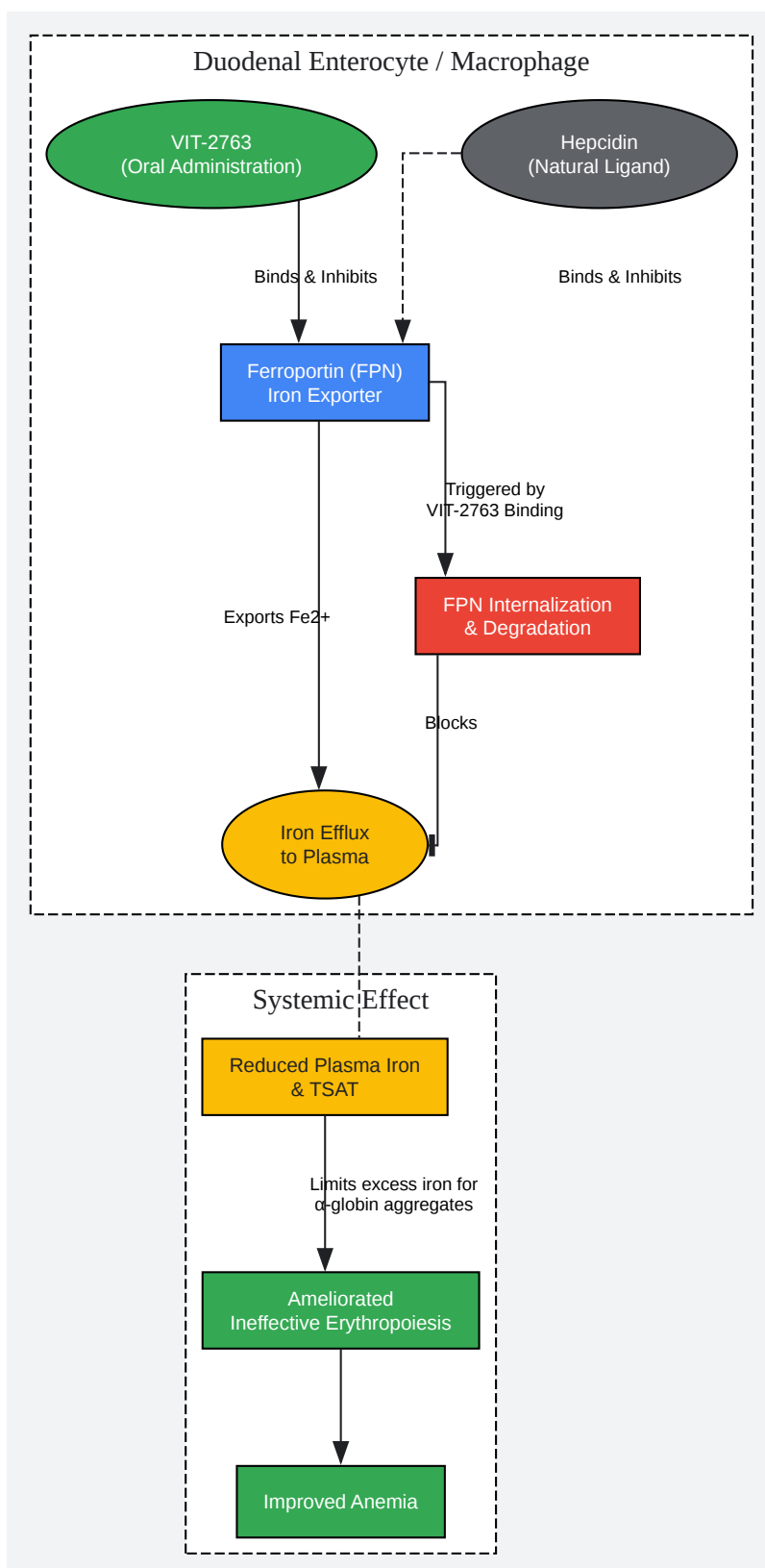
#### Key Observations:

- **VIT-2763** Monotherapy: Significantly improved anemia and markers of ineffective erythropoiesis, evidenced by increased hemoglobin and RBC counts, and reduced reticulocyte counts and spleen size.[\[6\]](#) It also effectively lowered serum iron and TSAT.[\[6\]](#)

- Deferasirox (DFX) Monotherapy: As an iron chelator, DFX significantly reduced liver iron concentration but had no beneficial effect on anemia or erythropoiesis.[\[6\]](#)[\[7\]](#)
- Combination Therapy (**VIT-2763** + DFX): The combination retained the full benefits of each agent. It simultaneously improved anemia and erythropoiesis (effects attributed to **VIT-2763**) and reduced liver iron overload (effect of DFX).[\[6\]](#)[\[7\]](#) Importantly, **VIT-2763** did not interfere with the iron chelation efficacy of DFX.[\[6\]](#)[\[7\]](#)

## Signaling Pathway & Experimental Workflow

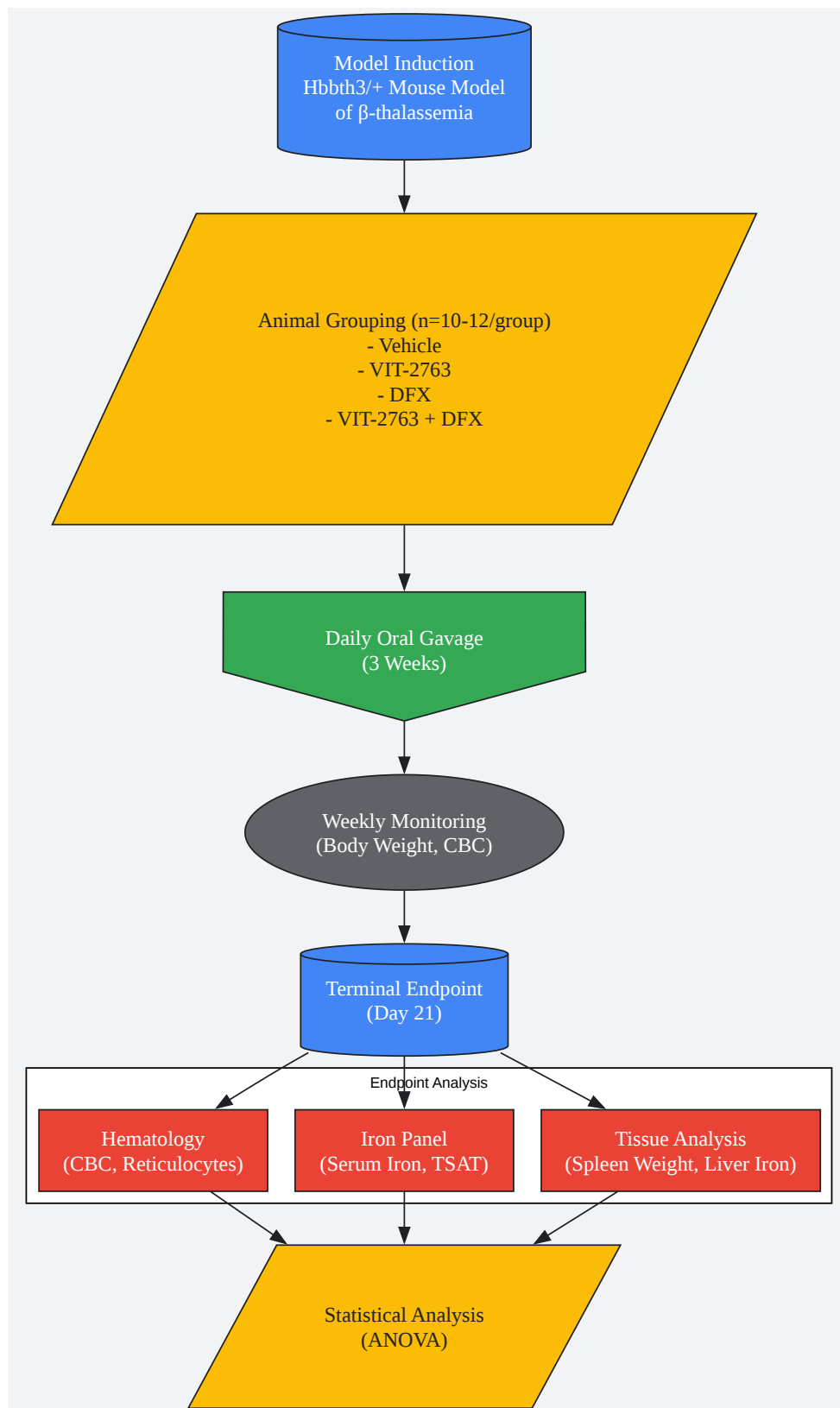
**VIT-2763** acts as a hepcidin mimetic. It binds to the iron exporter ferroportin, triggering its ubiquitination, internalization, and subsequent degradation.[\[1\]](#)[\[3\]](#) This process blocks iron efflux from enterocytes (absorption) and macrophages (recycling), thereby reducing plasma iron and restricting iron availability for erythropoiesis.[\[1\]](#)



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Caption: **VIT-2763** inhibits ferroportin, reducing iron efflux and improving erythropoiesis.

The preclinical efficacy was evaluated using a standardized workflow in a validated mouse model of  $\beta$ -thalassemia.



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Caption: Workflow for evaluating **VIT-2763** efficacy in a mouse model of  $\beta$ -thalassemia.

## Experimental Protocols

- Model: Hbbth3/+ mice, a well-established model for  $\beta$ -thalassemia intermedia.[1]
- Supplier: The Jackson Laboratory.
- Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
- Acclimatization: Animals were acclimated for one week prior to study initiation. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).
- Groups: Mice were randomized into four treatment groups (n=10-13 per group):
  - Vehicle (Control)
  - **VIT-2763** (30 mg/kg)
  - Deferasirox (DFX)
  - **VIT-2763** (30 mg/kg) + DFX
- Formulation: **VIT-2763** was formulated as a suspension in a vehicle appropriate for oral gavage. DFX was similarly prepared.
- Administration: Treatments were administered once daily via oral gavage for a total of three weeks.[6]
- Blood Collection: Peripheral blood was collected weekly via the tail vein for complete blood count (CBC) analysis using an automated hematology analyzer.
- Terminal Endpoint: At the conclusion of the 3-week treatment period, mice were euthanized. Terminal blood was collected via cardiac puncture for serum iron and transferrin saturation (TSAT) analysis.

- Tissue Collection: Spleens were excised and weighed as a marker of extramedullary hematopoiesis. Livers were harvested for quantification of non-heme iron content using the ferrozine assay.
- Method: Data were analyzed using a one-way analysis of variance (ANOVA) followed by Dunnett's multiple-comparison test to compare treatment groups against the vehicle control group.[6]
- Significance: A p-value of < 0.05 was considered statistically significant.

This guide demonstrates the potential of **VIT-2763** as a novel oral therapy for  $\beta$ -thalassemia. Preclinical data strongly support its efficacy in improving anemia and ineffective erythropoiesis. Furthermore, its compatibility with standard-of-care iron chelation therapy suggests a promising role for combination treatment, addressing both anemia and iron overload concurrently.[6] Further clinical studies are underway to validate these findings in patient populations.[5]

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